molecular formula C16H21BrN2O2S B2852501 [4-[(2-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone CAS No. 2415499-73-7

[4-[(2-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone

Cat. No.: B2852501
CAS No.: 2415499-73-7
M. Wt: 385.32
InChI Key: WICGWNHMEXZODX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The bromophenyl group is aromatic, the morpholin-2-yl group is a heterocycle with both ether and amine functionalities, and the thiomorpholin-4-ylmethanone group is a heterocycle with both thioether and ketone functionalities .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromine atom on the bromophenyl group could be displaced in a nucleophilic aromatic substitution reaction. The morpholine ring could be opened under acidic or basic conditions. The ketone group in the thiomorpholin-4-ylmethanone could undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds containing bromine are relatively heavy and may have significant dipole moments due to the electronegativity of bromine. The presence of the morpholine and thiomorpholin-4-ylmethanone rings could confer solubility in both polar and nonpolar solvents .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. As a general rule, compounds containing bromine should be handled with care as they can be irritants and potentially toxic. The morpholine ring is present in many pharmaceuticals, but its safety profile would depend on the specific compound .

Properties

IUPAC Name

[4-[(2-bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O2S/c17-14-4-2-1-3-13(14)11-18-5-8-21-15(12-18)16(20)19-6-9-22-10-7-19/h1-4,15H,5-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICGWNHMEXZODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2Br)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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